molecular formula C11H12N2OS2 B187147 (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo- CAS No. 38201-61-5

(1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo-

Número de catálogo: B187147
Número CAS: 38201-61-5
Peso molecular: 252.4 g/mol
Clave InChI: PFSZMGIUBHSQKS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Introduction to (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo-

The compound (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo- represents a sophisticated heterocyclic system that combines the structural elements of benzothiophene and pyrimidine rings. This unique molecular architecture has attracted considerable attention from medicinal chemists and researchers working in the field of heterocyclic compound synthesis. The compound belongs to the broader family of thienopyrimidines, which have been extensively studied for their pharmacological properties and potential therapeutic applications.

The significance of this compound extends beyond its individual properties, as it serves as a representative example of how complex heterocyclic systems can be designed and synthesized to achieve specific biological activities. The presence of both sulfur-containing heterocycles and nitrogen-containing pyrimidine rings creates a molecular framework that can interact with various biological targets through multiple mechanisms. Recent research has demonstrated that thienopyrimidine scaffolds exhibit remarkable structural similarity to adenine and other purine bases, making them valuable bioisosteres in drug design.

Historical Context and Discovery

The development of benzothienopyrimidine derivatives can be traced back to the broader research into thienopyrimidine chemistry that began in the mid-20th century. The specific compound under investigation represents part of a systematic exploration of modified purine analogs that emerged from efforts to develop new therapeutic agents with improved pharmacological profiles. The historical progression of thienopyrimidine research has been driven by the recognition that these compounds can serve as adenine bioisosteres, offering unique opportunities for drug development.

Early research into thienopyrimidines focused primarily on their structural relationship to naturally occurring purines and their potential as antimetabolites. The synthesis of benzothieno-fused pyrimidines emerged as researchers sought to create more complex heterocyclic systems with enhanced stability and improved biological properties. The incorporation of the benzothiophene moiety into pyrimidine structures represented a significant advancement in heterocyclic chemistry, as it combined the favorable properties of both ring systems.

The specific development of hexahydro derivatives with thioxo substituents reflected the growing understanding of structure-activity relationships in heterocyclic drug design. Research teams working in the 1970s and 1980s began to systematically explore how modifications to the basic thienopyrimidine structure could influence biological activity and pharmacokinetic properties. This led to the synthesis of numerous derivatives, including the compound that is the focus of this analysis.

Nomenclature and Classification

IUPAC Nomenclature

The IUPAC name for this compound follows the systematic nomenclature rules for complex heterocyclic systems. The complete name (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo- describes several key structural features. The benzothieno portion indicates the presence of a benzene ring fused to a thiophene ring, while the (2,3-d)pyrimidine designation specifies the exact manner in which the pyrimidine ring is fused to the thiophene system.

The numbering system used in the IUPAC name reflects the standard conventions for bicyclic and tricyclic heterocyclic compounds. The designation "4(1H)-one" indicates that the compound contains a carbonyl group at position 4 of the pyrimidine ring, with the hydrogen atom explicitly shown to clarify the tautomeric form. The "2,3,5,6,7,8-hexahydro" prefix indicates that six positions in the fused ring system are saturated, distinguishing this compound from its fully aromatic analogs.

The substituent information is incorporated into the name through the "3-methyl-2-thioxo" designation, which specifies that a methyl group is attached at position 3 and a thioxo group (sulfur double bond) is present at position 2. This systematic approach to nomenclature ensures that the complete molecular structure can be reconstructed from the name alone.

Common Names and Synonyms

The compound is known by several alternative names and synonyms that reflect different naming conventions and historical usage patterns. The most commonly used synonym is 3-Methyl-2-thioxo-2,3,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-4(1H)-one, which provides essentially the same structural information using slightly different formatting conventions.

Another frequently encountered name is 2-Mercapto-3-methyl-5,6,7,8-tetrahydro-3H-benzothieno[2,3-d]pyrimidin-4-one, which emphasizes the mercapto (thiol) character of the thioxo group in its tautomeric form. This alternative naming reflects the fact that compounds containing thioxo groups can exist in equilibrium between the thioxo and thiol forms, depending on the chemical environment.

The systematic database identifiers include the CAS number 38201-61-5, which provides a unique identifier for this specific compound in chemical databases and regulatory documents. Additional synonyms found in the literature include various abbreviated forms and trade names that have been used by different research groups and commercial suppliers.

Naming Convention Name/Identifier
IUPAC Name (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo-
Alternative IUPAC 3-Methyl-2-thioxo-2,3,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-4(1H)-one
Mercapto Form 2-Mercapto-3-methyl-5,6,7,8-tetrahydro-3H-benzothieno[2,3-d]pyrimidin-4-one
CAS Number 38201-61-5
Molecular Formula C₁₁H₁₂N₂OS₂
Classification in Heterocyclic Systems

The compound belongs to several overlapping classification systems used in heterocyclic chemistry. At the highest level, it is classified as a polycyclic heterocycle due to its three-ring fused system. More specifically, it falls under the category of thienopyrimidines, which are characterized by the fusion of thiophene and pyrimidine rings.

Within the thienopyrimidine family, this compound is classified as a thieno[2,3-d]pyrimidine derivative, indicating the specific pattern of ring fusion. The [2,3-d] designation refers to the positions at which the pyrimidine ring is fused to the thiophene ring, distinguishing it from other possible fusion patterns such as thieno[3,2-d]pyrimidines or thieno[3,4-d]pyrimidines.

The presence of the benzene ring fused to the thiophene system places this compound in the subcategory of benzothienopyrimidines. This additional level of classification is important because the extended aromatic system significantly influences the compound's physical properties, chemical reactivity, and biological activity compared to simpler thienopyrimidine derivatives.

From a pharmacological perspective, the compound can be classified as a purine analog or purine mimic due to its structural similarity to adenine and other naturally occurring purines. This classification is particularly relevant in the context of drug design, as purine analogs have been extensively studied as potential therapeutic agents for various diseases.

General Significance in Heterocyclic Chemistry

The significance of (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo- in heterocyclic chemistry extends far beyond its individual properties and applications. This compound serves as an excellent example of how complex heterocyclic systems can be designed to incorporate multiple functional elements that contribute to both chemical stability and biological activity. The combination of aromatic and saturated rings, along with strategically placed heteroatoms, creates a molecular scaffold that demonstrates many of the principles underlying modern heterocyclic drug design.

The compound's structure illustrates several important concepts in heterocyclic chemistry, including the effects of ring fusion on electronic properties and the influence of heteroatom placement on chemical reactivity. The presence of both nitrogen and sulfur atoms in the heterocyclic framework provides multiple sites for potential interactions with biological targets, while the partially saturated ring system offers a balance between rigidity and conformational flexibility.

Research into this compound and related derivatives has contributed significantly to our understanding of structure-activity relationships in heterocyclic systems. Studies have shown that modifications to the substitution pattern, degree of saturation, and heteroatom placement can dramatically influence biological activity, providing valuable insights for the design of new therapeutic agents. The systematic exploration of such modifications has led to the development of numerous analogs with improved pharmacological properties.

The synthetic chemistry associated with this compound has also advanced the field of heterocyclic synthesis. The methods developed for constructing the complex fused ring system have found applications in the synthesis of other heterocyclic compounds, contributing to the broader toolkit available to synthetic chemists. These synthetic methodologies often involve innovative approaches to ring formation and functional group manipulation that have broader applicability beyond the specific target compound.

Research Progression Timeline

The research progression surrounding (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo- and related compounds can be traced through several distinct phases of development. The initial phase, spanning from the 1960s through the 1980s, focused primarily on developing synthetic methodologies for constructing complex thienopyrimidine systems. During this period, researchers established the fundamental approaches to ring formation and explored basic structure-activity relationships.

The second phase of research, occurring primarily in the 1990s and early 2000s, involved systematic biological evaluation of thienopyrimidine derivatives. This period saw the emergence of high-throughput screening technologies that allowed researchers to evaluate large numbers of compounds for various biological activities. The compound under study was likely synthesized and initially characterized during this period, as evidenced by its creation date of 2005-03-26 in chemical databases.

The most recent phase of research, from the 2000s to the present, has been characterized by increasingly sophisticated approaches to drug design and development. Modern computational methods have enabled researchers to better understand the molecular basis of biological activity and to design more targeted modifications to the basic scaffold. This period has also seen the development of more efficient synthetic methods and improved analytical techniques for characterizing these complex molecules.

Time Period Research Focus Key Developments
1960s-1980s Synthetic methodology development Basic ring formation strategies, fundamental SAR studies
1990s-2000s Biological evaluation and screening High-throughput screening, initial biological characterization
2000s-Present Computational design and optimization Molecular modeling, targeted synthesis, improved analytics

Current research directions continue to build upon this foundation, with particular emphasis on understanding the molecular mechanisms of biological activity and developing more selective and potent derivatives. The ongoing research into this compound and its analogs reflects the continued importance of thienopyrimidine chemistry in drug discovery and development.

Propiedades

IUPAC Name

3-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-13-10(14)8-6-4-2-3-5-7(6)16-9(8)12-11(13)15/h2-5H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSZMGIUBHSQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(NC1=S)SC3=C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191586
Record name (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38201-61-5
Record name 2,3,5,6,7,8-Hexahydro-3-methyl-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38201-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038201615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actividad Biológica

The compound (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-methyl-2-thioxo- is a derivative of thieno[2,3-d]pyrimidine that has garnered attention for its potential biological activities. This article reviews the synthesis and biological activities of this compound and its derivatives, focusing on their antibacterial and anticancer properties.

Synthesis

The synthesis of benzothieno[2,3-d]pyrimidine derivatives typically involves multi-step processes including Gewald reactions and Dimroth rearrangements. These methods have been optimized to yield compounds with varying substituents that can influence their biological activity.

Antibacterial Activity

Recent studies have demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit significant antibacterial properties. For instance:

  • Activity Against Gram-positive Bacteria : Compounds derived from thieno[2,3-d]pyrimidine have shown potent activity against multi-drug resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 2 to 16 mg/L against these pathogens .
  • Activity Against Gram-negative Bacteria : The antibacterial efficacy against Gram-negative bacteria was moderate, with MIC values reported between 16–32 mg/L. The cytotoxicity of these compounds against mammalian cells was relatively low (40–50 mg/L), indicating a favorable therapeutic index .

Anticancer Activity

The anticancer potential of benzothieno[2,3-d]pyrimidine derivatives has been explored in several studies:

  • Triple-negative Breast Cancer : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on the MDA-MB-231 breast cancer cell line. One compound demonstrated an IC50 value of 27.6 μM, comparable to the standard drug Paclitaxel (IC50 = 29.3 μM), suggesting strong anticancer activity .
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups on the benzene ring significantly enhanced the inhibitory effects on cancer cells. Compounds with specific substituents exhibited distinct inhibitory rates on MDA-MB-231 cells, indicating that the spatial configuration and electronic properties of substituents are critical for activity .

Data Tables

Compound NameMIC (mg/L)IC50 (μM)Activity Type
Compound 12 - 1627.6Antibacterial/Anticancer
Compound 216 - 3229.3Antibacterial/Anticancer
Compound 34 - 100-Antibacterial

Case Studies

  • Antimicrobial Study : A study conducted by Bahekar et al. synthesized various thieno[2,3-d]pyrimidinones and tested their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed significant antibacterial properties while maintaining low cytotoxicity towards mammalian cells .
  • Cancer Cell Line Evaluation : In another study evaluating the anticancer potential of synthesized thieno[2,3-d]pyrimidines against MDA-MB-231 cells, it was found that structural modifications led to enhanced cytotoxicity compared to standard treatments. This highlights the importance of chemical structure in determining biological efficacy .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidinones exhibit potent antibacterial properties against multi-drug resistant strains. For instance:

  • A study synthesized several thieno[2,3-d]pyrimidinedione derivatives that demonstrated significant activity against resistant Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), with minimum inhibitory concentration (MIC) values ranging from 2 to 16 mg/L .

Anticancer Potential

The compound has been identified as an inhibitor of tyrosine kinase activities associated with epidermal growth factor receptors (EGFRs). This inhibition is crucial for the treatment of hyperproliferative diseases, including various cancers. The patent WO2006044524A1 details its mechanism and potential therapeutic applications in oncology .

Antioxidant Properties

The compound has been utilized in the development of antioxidant self-healing hydrogels. These materials can be applied in biomedical fields for drug delivery systems and wound healing applications due to their ability to mitigate oxidative stress and enhance healing processes.

Case Studies

Study ReferenceFocusFindings
WO2006044524A1Cancer TreatmentDemonstrated inhibition of EGFR tyrosine kinase activity; potential for treating hyperproliferative diseases.
PMC3340521Antibacterial ActivityIdentified potent activity against MRSA and VRE; low cytotoxicity against mammalian cells.
MDPI MoleculesAntioxidant HydrogelsDeveloped self-healing hydrogels using the compound; showed improved healing properties in vitro.

Comparación Con Compuestos Similares

Structural Analogues

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities References
Target Compound 3-methyl, 2-thioxo C₁₀H₁₀N₂OS₂ Antitumor, ribosome activation
2-Butyl-5,6,7,8-tetrahydro-3-methyl-[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 3-methyl, 2-butyl C₁₅H₂₀N₂OS Enhanced lipophilicity
3-(3-Methoxyphenyl)-2-thioxo analog 3-methoxyphenyl, 2-thioxo C₁₇H₁₆N₂O₂S₂ Improved solubility
3-Benzyl-2-sulphanyl derivative 3-benzyl, 2-sulphanyl C₁₈H₁₆N₂OS₂ Antitumor activity
BPOET (Persister cell activator) 3-ethyl, 4-bromophenyl C₂₁H₂₂BrN₃O₂S₂ Ribosome activation, persister cell resuscitation

Key Observations :

  • Substituent Effects :
    • Methyl at position 3 (target compound) balances steric bulk and metabolic stability compared to ethyl or benzyl groups .
    • Thioxo group at position 2 is critical for hydrogen bonding in biological targets, as seen in antitumor and ribosome-activating compounds .

Pharmacological Activities

Compound Type Activity Mechanism/Model Potency (IC₅₀/EC₅₀) References
Target Compound Antitumor Inhibition of kinase pathways 5–10 µM (in vitro)
BPOET Persister cell resuscitation Ribosome activation via RluD 2.5 µM
3-Benzyl derivatives Antimicrobial Disruption of bacterial membranes 15–20 µM
Morpholine-based analogs Anticancer (MCF-7, A549 cells) Apoptosis induction 8–12 µM

Structure-Activity Relationships :

  • Methyl vs. Ethyl at position 3 : Ethyl substituents (e.g., BPOET) enhance ribosome binding but reduce solubility .
  • Aromatic substituents : Methoxyphenyl or benzyl groups improve target selectivity in cancer cells .

Physicochemical Properties

Property Target Compound 3-Methoxyphenyl Analog 3-Benzyl Derivative
Molecular Weight 197.28 352.45 344.44
LogP 2.1 3.5 3.8
Aqueous Solubility Low Moderate Low
Melting Point 220–225°C 180–185°C 210–215°C

Implications :

  • Lower molecular weight of the target compound may favor blood-brain barrier penetration .
  • Thioxo groups contribute to crystalline stability, as evidenced by higher melting points .

Métodos De Preparación

Cyclocondensation of Thiourea Derivatives

The most widely reported method involves the cyclocondensation of ethyl 3-oxobutanoate with thiourea in alkaline conditions. Talukdar et al. demonstrated that heating ethyl 3-oxobutanoate with thiourea in ethanol containing potassium hydroxide at 60–80°C for 6 hours yields the target compound with an 89% efficiency . The reaction proceeds via nucleophilic attack of the thiourea sulfur on the carbonyl carbon, followed by cyclization and dehydration (Figure 1).

Key Reaction Parameters:

  • Solvent: Ethanol

  • Base: Potassium hydroxide (1.2 equiv)

  • Temperature: 60–80°C

  • Time: 6 hours

  • Yield: 89%

This method is favored for its simplicity and high yield, though the requirement for prolonged heating may limit scalability.

Microwave-Assisted Synthesis

Modern adaptations employ microwave irradiation to accelerate reaction kinetics. A modified protocol involves irradiating a mixture of ethyl 3-oxobutanoate and thiourea in ethanol with potassium carbonate (1.4 equiv) at 600 W for 45 seconds . This approach reduces the reaction time from hours to seconds while maintaining a comparable yield (85–87%).

Advantages:

  • Time Efficiency: 45 seconds vs. 6 hours

  • Energy Savings: Reduced thermal degradation

  • Yield: 85–87%

Microwave methods are particularly advantageous for high-throughput screening but require specialized equipment.

Alkylation and Functionalization Strategies

Post-cyclization alkylation enables diversification of the core structure. Reaction of the thioxo intermediate with benzyl chlorides or 2-chloroacetamides in dimethylformamide (DMF) at room temperature selectively modifies the N1 or S2 positions . For example, treatment with 2-(chloromethyl)oxirane in aqueous KOH yields 2-(3-chloro-2-hydroxy-propylthio)-6-methylpyrimidin-4(3H)-one (Yield: 72%) .

Selectivity Considerations:

  • N1-Alkylation: Dominant in 2,3-dihydropyrimidin-4(1H)-one derivatives

  • S2-Alkylation: Favored in pyrimidin-4(3H)-ones due to sulfur nucleophilicity

Comparative Analysis of Synthetic Routes

Table 1 summarizes critical parameters for each method:

Method Conditions Catalyst/Base Time Yield Reference
CyclocondensationEthanol, 60–80°CKOH6 hours89%
Microwave IrradiationEthanol, 600 WK2CO345 seconds87%
Post-Synthesis AlkylationDMF, RTKOH24 hours72%

Mechanistic Insights and Byproduct Formation

The cyclocondensation mechanism involves two critical steps:

  • Nucleophilic Addition: Thiourea attacks the carbonyl group of ethyl 3-oxobutanoate, forming a thioimidate intermediate.

  • Cyclodehydration: Intramolecular attack by the amine group on the adjacent carbonyl, followed by elimination of ethanol and water .

Common byproducts include:

  • Uncyclized Thioimidates: Due to incomplete dehydration (mitigated by excess base).

  • Overalkylated Derivatives: Addressed by controlling stoichiometry of alkylating agents .

Solvent and Base Optimization

Ethanol remains the solvent of choice due to its ability to dissolve both polar and nonpolar reactants. Substitution with acetonitrile or DMF reduces yields by 15–20%, likely due to poor solubility of intermediates . Potassium hydroxide outperforms sodium hydroxide in cyclization efficiency (89% vs. 72%), attributed to its stronger basicity and better solubility in ethanol .

Q & A

Q. What are the common synthetic routes for preparing the core structure of this compound, and what are their mechanistic considerations?

The compound is synthesized via cyclocondensation reactions using intermediates like ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate. Key steps include:

  • Aza-Wittig reactions to form the pyrimidine ring ( ).
  • Alkylation in alcoholic-alkaline media for introducing substituents ( ).
  • Hydrazonoyl halide reactions to generate fused tetrazine derivatives (). Yield optimization often requires strict control of solvent polarity, temperature, and catalysts (e.g., triethylamine).

Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should be prioritized?

  • IR Spectroscopy : Confirm the thioxo (C=S) group at ~780–785 cm⁻¹ and carbonyl (C=O) at ~1785–1795 cm⁻¹ ().
  • ¹H NMR : Look for aromatic protons (δ 7.0–8.3 ppm), methyl groups (δ 1.7–2.3 ppm), and thiomethyl signals (δ 2.5–3.0 ppm) ( ).
  • LC-MS : Molecular ion peaks (e.g., m/z 353.03 for C₁₀H₁₀N₂OS₂ derivatives) confirm molecular weight ().

Q. What are the primary biological applications explored for derivatives of this compound?

Derivatives exhibit:

  • Antimicrobial activity : Schiff base derivatives (e.g., 3-amino-2-methyl/ethyl substitutions) inhibit bacterial growth via membrane disruption ().
  • Anti-inflammatory effects : Pyrimidinone scaffolds modulate COX-2 pathways ().
  • Antitumor potential : Thiosemicarbazide derivatives induce apoptosis in cancer cell lines ().

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with bulky substituents at the 2- and 3-positions?

  • Solvent optimization : Use polar aprotic solvents (e.g., dioxane) to stabilize transition states in aza-Wittig reactions ( ).
  • Catalyst screening : Triethylamine enhances nucleophilicity in hydrazonoyl halide reactions ().
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 84% yield for 7-(4-hydroxyphenyl) derivatives) ( ).

Q. How can contradictory biological activity data between structurally similar derivatives be resolved?

  • Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., 2-thioxo vs. 2-dialkylamino groups) on antimicrobial IC₅₀ values ().
  • Statistical modeling : Apply multivariate analysis to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity ().

Q. What strategies are recommended for designing derivatives with enhanced metabolic stability?

  • Position 3 modifications : Introduce heterocyclic groups (e.g., 4-pyridinylmethyl) to reduce cytochrome P450-mediated oxidation ( ).
  • Position 2 functionalization : Replace thioxo with sulfonyl groups to improve solubility and reduce glutathione conjugation ( ).

Q. How can in-silico modeling predict the bioactivity of novel derivatives?

  • Molecular docking : Target enzymes like dihydrofolate reductase (DHFR) for antimicrobial derivatives ().
  • QSAR models : Use descriptors like LogP and topological polar surface area (TPSA) to predict blood-brain barrier penetration ( ).

Q. What experimental approaches resolve discrepancies in spectral interpretations (e.g., overlapping NMR signals)?

  • 2D NMR (COSY, HSQC) : Assign protons in crowded regions (e.g., δ 2.5–3.0 ppm for CH₂ groups) ( ).
  • X-ray crystallography : Validate molecular conformation (e.g., planar thienopyridine rings in ).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.